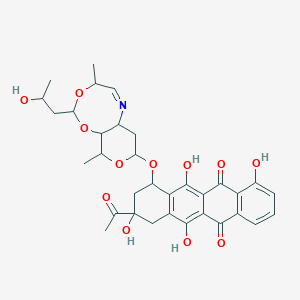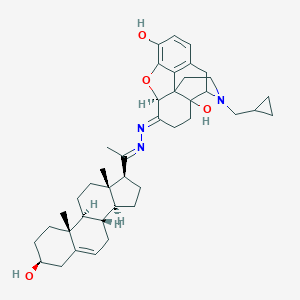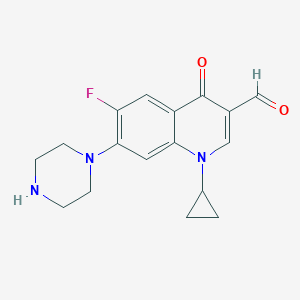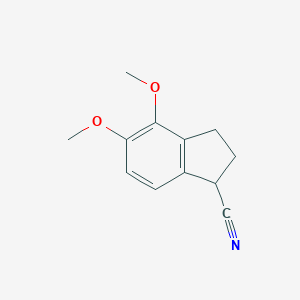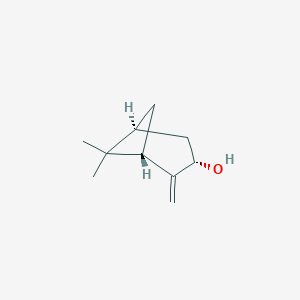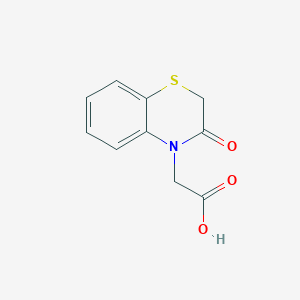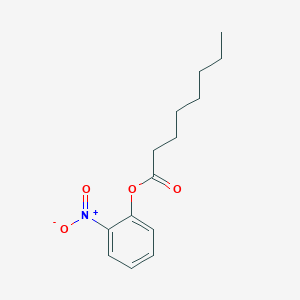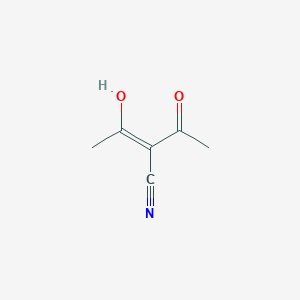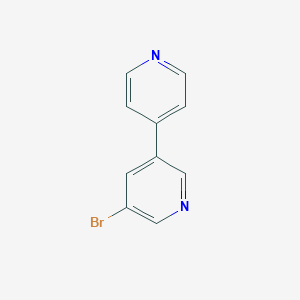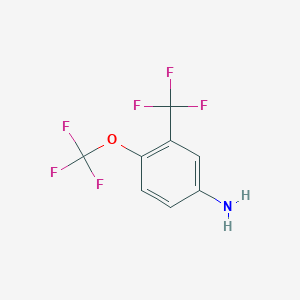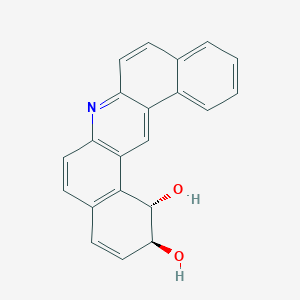
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine, also known as dibenz(a,j)acridine-1,2-diol, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its potential carcinogenic properties. PAHs are a class of organic compounds that are formed as a result of incomplete combustion of organic materials such as coal, oil, and tobacco. They have been identified as environmental pollutants and human carcinogens.
Mécanisme D'action
The mechanism of action of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and other genetic alterations that can ultimately lead to the development of cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine can induce oxidative stress and inflammation in cells. It has also been found to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to have estrogenic effects, which may play a role in its carcinogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine in lab experiments include its potent carcinogenic properties, which make it a useful tool for studying the mechanisms of carcinogenesis. However, its toxicity and potential health hazards make it difficult to work with, and strict safety precautions must be taken when handling this compound.
Orientations Futures
Future research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine should focus on further elucidating its mechanisms of action, particularly with regard to its effects on estrogen signaling and DNA damage. Additionally, studies should explore the potential of this compound as a biomarker for exposure to environmental PAHs and as a target for cancer prevention and treatment strategies.
Méthodes De Synthèse
The synthesis of (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine involves the reaction of (+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction leads to the formation of the diol compound, which can be further purified using column chromatography.
Applications De Recherche Scientifique
Research on (+-)-trans-1,2-Dihydroxy-1,2-dihydro(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine(a,j)acridine has mainly focused on its potential role as a carcinogen. Studies have shown that this compound can induce DNA damage and mutagenesis in mammalian cells. It has also been found to be a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotic compounds.
Propriétés
Numéro CAS |
105467-75-2 |
|---|---|
Nom du produit |
(+-)-trans-1,2-Dihydroxy-1,2-dihydrodibenz(a,j)acridine |
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(5S,6S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),7,10,13,15,17,19,21-decaene-5,6-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-7-13-6-9-18-16(20(13)21(19)24)11-15-14-4-2-1-3-12(14)5-8-17(15)22-18/h1-11,19,21,23-24H/t19-,21+/m0/s1 |
Clé InChI |
RRNUOFSFFDAAFY-PZJWPPBQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C[C@@H]([C@H]5O)O)C=C4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=CC(C5O)O)C=C4 |
Autres numéros CAS |
122088-20-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



